molecular formula C21H18N4O2S B2679901 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 946257-30-3

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No. B2679901
CAS RN: 946257-30-3
M. Wt: 390.46
InChI Key: UJJJLQYCNRSYKX-UHFFFAOYSA-N
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Description

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-2-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with structures similar to N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-2-phenylthiazole-5-carboxamide have been synthesized for their potential biological activities. For instance, a study focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. These compounds were synthesized through various chemical reactions and screened for their cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential in developing new therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Activity

Research has also explored the antimicrobial properties of related compounds. One study synthesized new pyridothienopyrimidines and pyridothienotriazines and evaluated their in vitro antimicrobial activities. This illustrates the potential use of these compounds in addressing microbial resistance and developing new antimicrobial agents (Abdel-rahman et al., 2002).

Antitumor and Antimicrobial Activities

Further extending the application of such compounds, another study synthesized novel N-arylpyrazole-containing enaminones and evaluated them for their antitumor and antimicrobial activities. These compounds showed inhibition effects comparable to standard treatments against specific human cancer cell lines and microbes, highlighting their potential in cancer therapy and infection control (Riyadh, 2011).

Mechanism of Action

Mode of Action

The mode of action of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-2-phenylthiazole-5-carboxamide involves the keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole ring moiety chelating the Mg 2+ ion . This suggests that the compound may interact with its target through metal ion chelation.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given its potential interaction with enzymes like cai , it might influence pathways regulated by these enzymes.

Result of Action

The molecular and cellular effects of This compound Its interaction with the mg 2+ ion suggests that it may induce changes in the metal ion’s coordination, potentially affecting the function of target enzymes .

properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-12-9-10-16-22-13(2)17(21(27)25(16)11-12)24-19(26)18-14(3)23-20(28-18)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJJLQYCNRSYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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